4-Iodo-4'-n-propylbenzophenone
Overview
Description
4-Iodo-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H15IO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with an iodine atom at the para position and the other phenyl ring is substituted with a propyl group at the para position. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. The general synthetic route includes the following steps:
Starting Materials: The reaction begins with 4-iodobenzoyl chloride and 4-n-propylbenzene.
Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.
Reaction Conditions: The reaction is carried out in a non-polar solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and avoid side reactions.
Procedure: The 4-iodobenzoyl chloride is added dropwise to a solution of 4-n-propylbenzene and aluminum chloride under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of 4-Iodo-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control and inert gas systems.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-4’-n-propylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the carbonyl group and the aromatic rings.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols or hydrocarbons.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-Iodo-4’-n-propylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Iodo-4’-n-propylbenzophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-4’-methylbenzophenone: Similar structure but with a methyl group instead of a propyl group.
4-Iodo-4’-ethylbenzophenone: Similar structure but with an ethyl group instead of a propyl group.
4-Iodo-4’-tert-butylbenzophenone: Similar structure but with a tert-butyl group instead of a propyl group.
Uniqueness
4-Iodo-4’-n-propylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-iodophenyl)-(4-propylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWLLJWWNVLQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278638 | |
Record name | (4-Iodophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-85-7 | |
Record name | (4-Iodophenyl)(4-propylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.